molecular formula C16H11ClF3N5OS B3483575 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B3483575
M. Wt: 413.8 g/mol
InChI Key: FHQCPTRFGABBGA-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a tetrazole-thioether moiety. The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a heterocyclic tetrazole system, which is known for its metabolic stability and bioisosteric properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5OS/c17-12-7-6-10(16(18,19)20)8-13(12)21-14(26)9-27-15-22-23-24-25(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQCPTRFGABBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.

    Introduction of the sulfanyl group: The tetrazole derivative is then reacted with a suitable thiol, such as thioglycolic acid, to introduce the sulfanyl group.

    Coupling with the chlorotrifluoromethylphenyl derivative: The final step involves coupling the sulfanyl-tetrazole intermediate with 2-chloro-5-(trifluoromethyl)phenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The tetrazole ring can form hydrogen bonds with biological targets, while the sulfanyl group can participate in redox reactions or form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide 2-chloro-5-CF₃-phenyl; 1-phenyl-tetrazole-5-thioether C₁₆H₁₁ClF₃N₅OS 413.80 Not explicitly reported; inferred potential as anti-inflammatory/antiproliferative
Analog 1 : 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-chloro-4-methylphenyl; 2-methoxyphenyl C₁₇H₁₅ClN₅O₂S 408.85 Structural data only; no explicit activity reported
Analog 2 : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetamide Thiadiazole core; 4-methoxybenzyl substituent C₂₀H₁₅ClF₃N₃O₂S₂ 534.94 Enhanced lipophilicity (logP ~3.2); potential CNS-targeted activity
Analog 3 : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole core; pyridinyl and ethyl substituents C₁₉H₁₆ClF₃N₆OS 493.89 Antiproliferative activity (IC₅₀ ~12 µM in HeLa cells)
Analog 4 : 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-hydroxyacetamide Hydroxylamine; furan-substituted triazole C₈H₈N₅O₂S 254.25 Anti-exudative activity (65% inhibition vs. diclofenac sodium at 10 mg/kg)

Key Research Findings and Trends

Influence of Substituents on Bioactivity

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro substituents in the target compound enhance metabolic stability and membrane permeability compared to analogs with methoxy or methyl groups .
  • Anti-Exudative Activity : Triazole-thioether analogs with hydroxylamine substituents (e.g., Analog 4) show superior anti-exudative effects (65% inhibition) compared to diclofenac sodium, suggesting the target compound’s tetrazole-thioether moiety may confer similar benefits .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP (predicted ~2.8 for the target compound) compared to methoxy-substituted analogs (logP ~1.5–2.0), favoring blood-brain barrier penetration .
  • Molecular Weight : The target compound (413.80 g/mol) is within the acceptable range for oral bioavailability, unlike bulkier analogs (e.g., Analog 2 at 534.94 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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